molecular formula C29H24N2O7 B1349861 Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin CAS No. 238084-15-6

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin

Cat. No.: B1349861
CAS No.: 238084-15-6
M. Wt: 512.5 g/mol
InChI Key: DBJFCKXPEQMMDK-DEOSSOPVSA-N
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Description

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is a synthetic compound used primarily in biochemical research. It is known for its fluorogenic properties, making it a valuable tool in various assays and studies. The compound is characterized by its complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, an L-aspartic acid moiety, and a 7-amido-4-methylcoumarin group.

Scientific Research Applications

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a fluorogenic substrate in various assays.

    Biology: Employed in the study of enzyme kinetics and specificity, particularly for enzymes like aspartylglucosaminidase and L-asparaginase.

    Medicine: Investigated for its potential use in diagnostic assays and therapeutic research.

    Industry: Utilized in the development of fluorescent probes and sensors for biochemical analysis.

Mechanism of Action

Target of Action

The primary target of Fmoc-Asp-AMC is the amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds .

Mode of Action

Fmoc-Asp-AMC interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed using a base, typically piperidine . This allows for the controlled assembly of peptides .

Biochemical Pathways

The use of Fmoc-Asp-AMC in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group provides a means of protecting the amino group during this process, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .

Pharmacokinetics

Its properties relevant to its use in synthesis include its stability under the conditions of peptide synthesis and its reactivity with the amino group of the incoming amino acid .

Result of Action

The use of Fmoc-Asp-AMC in peptide synthesis results in the formation of peptide bonds in a controlled manner . This allows for the synthesis of peptides of significant size and complexity . The final product of the reaction is the desired peptide, with the Fmoc group removed .

Action Environment

The action of Fmoc-Asp-AMC is influenced by the conditions of the peptide synthesis. For example, the choice of solvent can affect the efficiency of the Fmoc deprotection and peptide bond formation . Additionally, the temperature and pH can also influence the rate and efficiency of the reactions .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin typically involves multiple steps. The process begins with the protection of the amino group of L-aspartic acid using the Fmoc group. This is followed by the coupling of the protected amino acid with 7-amido-4-methylcoumarin. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the coumarin moiety.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced coumarin compounds.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-L-Aspartic acid beta-7-amido-4-methylcoumarin
  • Fmoc-L-Glutamic acid alpha-7-amido-4-methylcoumarin
  • Fmoc-L-Glutamic acid beta-7-amido-4-methylcoumarin

Uniqueness

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is unique due to its specific structure, which combines the Fmoc-protected L-aspartic acid with the 7-amido-4-methylcoumarin group. This unique combination imparts distinct fluorogenic properties, making it particularly useful in biochemical assays and research applications.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJFCKXPEQMMDK-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373216
Record name Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238084-15-6
Record name Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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